molecular formula C24H26N2O4 B1207997 Macrostomine CAS No. 53912-94-0

Macrostomine

Cat. No.: B1207997
CAS No.: 53912-94-0
M. Wt: 406.5 g/mol
InChI Key: XISGRFQSYRKPNQ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macrostomine is an organic compound of significant interest in synthetic and medicinal chemistry research. A concise five-step synthesis of (S)-macrostomine has been achieved from naturally occurring (S)-nicotine, utilizing a pyridyne Diels-Alder cycloaddition as a key step in the route . This efficient synthetic pathway makes this compound a valuable intermediate for exploring novel chemical space and developing new molecular scaffolds. Researchers utilize this compound in various applications, including method development, the synthesis of complex fused-ring structures, and investigations into new chemical transformations such as the Kumada coupling . As a nicotine derivative, it also serves as a model compound in studies aimed at the microbial degradation of nicotine and the enzymatic synthesis of other dihydropyridine derivatives, which are important precursors in pharmaceutical development . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53912-94-0

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-[(2S)-1-methylpyrrolidin-2-yl]isoquinoline

InChI

InChI=1S/C24H26N2O4/c1-26-8-4-5-20(26)18-13-25-19(9-15-6-7-21-24(10-15)30-14-29-21)17-12-23(28-3)22(27-2)11-16(17)18/h6-7,10-13,20H,4-5,8-9,14H2,1-3H3/t20-/m0/s1

InChI Key

XISGRFQSYRKPNQ-FQEVSTJZSA-N

SMILES

CN1CCCC1C2=CN=C(C3=CC(=C(C=C32)OC)OC)CC4=CC5=C(C=C4)OCO5

Isomeric SMILES

CN1CCC[C@H]1C2=CN=C(C3=CC(=C(C=C32)OC)OC)CC4=CC5=C(C=C4)OCO5

Canonical SMILES

CN1CCCC1C2=CN=C(C3=CC(=C(C=C32)OC)OC)CC4=CC5=C(C=C4)OCO5

Other CAS No.

53912-94-0

Synonyms

macrostomine

Origin of Product

United States

Structural Elucidation and Advanced Characterization Methodologies for Macrostomine

Spectroscopic Techniques Applied to Macrostomine Structure Determination

The precise structure of this compound was largely determined through the application of various spectroscopic methods. These techniques have been instrumental in piecing together the connectivity and stereochemistry of this intricate natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to this compound has been no exception. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers have been able to map out the proton and carbon framework of the molecule.

One-dimensional NMR provides fundamental information about the chemical environment of individual protons (¹H) and carbons (¹³C) within a molecule. In the study of this compound, ¹H NMR spectra reveal the number of distinct proton types and their immediate electronic surroundings, while ¹³C NMR spectra provide a count of the non-equivalent carbon atoms.

A study on the synthesis of a related compound, the Preininger-alkaloid, which was then converted to this compound, provided key ¹H-NMR data. For instance, the ¹H-NMR spectrum of an intermediate showed characteristic signals such as a singlet for an NH proton at 1.82 ppm, a singlet for a methyl group at 2.15 ppm, and a complex multiplet for several protons in the core structure between 2.65 and 4.28 ppm. core.ac.uk It also displayed singlets for two methoxy (B1213986) groups at 3.85 ppm and a methylene-dioxy group at 5.9 ppm, with aromatic protons appearing as a multiplet between 6.5 and 6.85 ppm. core.ac.uk While specific data for this compound itself is not detailed in this particular synthetic paper, the analysis of such precursors is crucial for confirming the final structure. The structural elucidation of this compound was initially based on spectroscopic analysis, including NMR. rsc.org

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-H~1.8-
N-CH₃~2.2~40
OCH₃~3.8-3.9~56
O-CH₂-O~5.9~101
Aromatic H~6.5-7.5~110-150
Aliphatic CH, CH₂~2.5-4.5~20-70

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms and defining the stereochemistry of a molecule like this compound. princeton.eduepfl.chyoutube.com

COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecular structure. sdsu.edu This is crucial for tracing out the spin systems in the aliphatic and aromatic regions of this compound.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). hmdb.casdsu.edu This powerful technique allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edumdpi.com This is vital for connecting different fragments of the molecule, such as linking the benzyl (B1604629) group to the isoquinoline (B145761) core and identifying the positions of substituents like methoxy groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the spatial proximity of protons. researchgate.net By observing through-space correlations, the relative stereochemistry of chiral centers in the this compound molecule can be deduced.

The collective data from these 2D NMR experiments provide a detailed and robust model of the this compound structure. researchgate.net

Mass Spectrometry (MS) Approaches for this compound Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the precise molecular formula of a compound. measurlabs.commeasurlabs.comlabmanager.commsesupplies.combioanalysis-zone.com By measuring the mass-to-charge ratio to several decimal places, HRMS allows for the calculation of the elemental composition with high accuracy. For this compound, HRMS would confirm its molecular formula, C₂₄H₂₄N₂O₄, by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. core.ac.ukbioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected, fragmented, and the resulting product ions are analyzed. labmanager.comnationalmaglab.orgunt.eduwikipedia.org This technique provides valuable structural information by revealing the fragmentation pathways of the molecule. nationalmaglab.orgnih.gov

In the context of this compound, a precursor ion corresponding to the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). labmanager.comunt.edu The resulting fragment ions would provide clues about the different structural motifs within this compound. For instance, the cleavage of specific bonds would lead to the formation of characteristic fragment ions corresponding to the benzyl and isoquinoline portions of the molecule. A mass spectrum of a related synthetic compound showed significant fragment ions at m/z values of 326, 325, 310, 192, 191, and 190, which are indicative of the core structure. core.ac.uk The analysis of these fragmentation patterns is crucial for confirming the proposed connectivity of the atoms in this compound.

Vibrational and Electronic Spectroscopy for this compound Structural Insights

Vibrational and electronic spectroscopy are fundamental in elucidating the structural features of this compound by probing the interactions of the molecule with electromagnetic radiation. These techniques provide critical information about its functional groups and conjugated systems.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. Current time information in Bangkok, TH. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When the frequency of infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, and this absorption is detected by the spectrometer. Current time information in Bangkok, TH. The resulting IR spectrum is a unique molecular fingerprint, revealing the presence of various functional groups. Current time information in Bangkok, TH.

In the context of this compound and its synthetic precursors, IR spectroscopy provides key data for confirming its structural components. Specific absorption bands in the IR spectrum correspond to particular bond vibrations. For instance, in compounds structurally related to this compound, characteristic peaks are observed that indicate the presence of specific functional groups. researchgate.net These functional groups are also key features of the this compound structure.

Table 1: Characteristic Infrared Absorption Bands in this compound Precursors

Functional Group Bond Vibration Type Typical Wavenumber (cm⁻¹) Reference
Amine N-H Stretch ~3335 (sharp) researchgate.net
Carbonyl (Ketone) C=O Stretch ~1710 researchgate.net
Carbonyl (Amide) N-C=O Stretch ~1655-1660 researchgate.net
Aromatic Ring C-H Stretch >3000
Aromatic Ring C=C Stretch ~1400-1600
Methoxy Group C-O Stretch ~1020-1250

This table is generated based on data from synthetic intermediates of this compound and general spectroscopic principles.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. omu.edu.tr This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule with delocalized electrons, such as aromatic rings and other conjugated systems. nih.govscience.gov The absorption of light promotes electrons from a ground state to a higher energy molecular orbital. science.gov The wavelength of maximum absorbance (λ_max) provides information about the structure of the chromophore.

For this compound, the key chromophores are its benzyl and isoquinoline ring systems. The UV spectrum of this compound and its precursors, typically recorded in a solvent like methanol, shows characteristic absorption bands that are indicative of these aromatic systems. researchgate.net The position and intensity (log ε) of these bands are sensitive to the substitution pattern on the aromatic rings.

Table 2: Ultraviolet-Visible Spectral Data for this compound-Related Isoquinoline Systems

Compound Type Solvent λ_max (nm) log ε Reference
Tetrahydroisoquinoline Precursor Methanol 285, 231 3.85, 4.04 researchgate.net

This table presents data for key intermediates in the synthesis of this compound, illustrating the characteristic UV absorption of the core structures.

The complex UV spectrum with multiple absorption maxima for isoquinoline precursors reflects the extended conjugation of the aromatic system. researchgate.net Analysis of the UV-Vis spectrum is crucial during the isolation and synthesis of this compound to track the presence of the desired chromophoric systems and to check for impurities. scispace.com

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. chemistry-chemists.comlibretexts.org The technique involves diffracting a beam of X-rays off a single, well-ordered crystal. libretexts.org The resulting diffraction pattern is used to calculate an electron density map of the molecule, from which the atomic structure can be determined. researchgate.netscribd.com

The initial structural elucidation of this compound established its (S)-configuration at C-2 of the pyrrolidine (B122466) moiety through chiroptical comparison with other known alkaloids. While a single-crystal X-ray structure of this compound itself is not widely reported in public databases, the technique has been instrumental in confirming the structure of key precursors and related compounds. For example, X-ray crystallographic analysis has been used to establish the structure of derivatives and intermediates in synthetic routes leading to this compound and related alkaloids. scribd.comdntb.gov.ua This provides unambiguous proof of the stereochemistry and conformation of the core ring systems, which lends critical support to the final structural assignment of this compound. The determination of absolute configuration via X-ray analysis, often using anomalous dispersion, is the gold standard in stereochemical assignment.

Chromatographic Strategies for this compound Isolation and Purity Assessment

Chromatographic techniques are indispensable for the isolation of this compound from its natural source, Papaver macrostomum, and for the purification and purity assessment of synthetic batches. researchgate.net These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purity analysis of non-volatile compounds like alkaloids. chemistry-chemists.com It utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase). chemistry-chemists.com

In the analysis of this compound and its isomers, reversed-phase HPLC is commonly employed. researchgate.net This method uses a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A UV detector is typically used for detection, as the aromatic rings of this compound absorb UV light.

Research on the synthesis of this compound precursors has detailed specific HPLC conditions for separating closely related isomers, demonstrating the high resolving power of this technique. researchgate.net For instance, analytical and preparative HPLC have been used to separate isomeric isoquinoline intermediates formed during synthesis. researchgate.net

Table 3: Example HPLC Parameters for Separation of this compound-Related Compounds

Parameter Description Reference
Column Lichroprep Si60 (30-40 µm) researchgate.net
Mobile Phase CH₂Cl₂/CH₃CN (8:2) with additives (acetic acid, NEt₃) researchgate.net
Flow Rate 22 ml/min researchgate.net
Detection UV Spectrophotometry

| Pressure | 20 bar | researchgate.net |

This table provides an example of preparative HPLC conditions used in the separation of synthetic intermediates related to this compound.

The use of HPLC coupled with mass spectrometry (HPLC-MS) is also a powerful tool for the profiling of alkaloids in plant extracts, including those from Papaver macrostomum. researchgate.net This hyphenated technique provides both retention time data for quantification and mass spectral data for structural confirmation.

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, many alkaloids, including this compound, are not sufficiently volatile or thermally stable for direct GC analysis. To overcome this limitation, derivatization is employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability.

For alkaloids like this compound, which contain polar functional groups such as secondary amines, derivatization is essential for GC analysis. researchgate.net A common method is silylation, where active hydrogens (e.g., on an N-H group) are replaced with a non-polar trimethylsilyl (B98337) (TMS) group. This reduces the polarity and boiling point of the molecule, making it amenable to GC.

While specific GC methods for this compound are not extensively detailed in the primary literature, the analysis of related isoquinoline and benzylisoquinoline alkaloids by GC-Mass Spectrometry (GC-MS) after derivatization is a well-established approach. researchgate.net This technique allows for the separation of complex mixtures and provides mass spectra for each component, enabling confident identification. The analysis of potential tetrahydroisoquinoline metabolites by GC with electron capture detection has also been reported, showcasing the versatility of GC for this class of compounds.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Resolution of this compound and Analogs

Supercritical Fluid Chromatography (SFC) operates by using a mobile phase, typically carbon dioxide, maintained above its critical temperature and pressure. This supercritical fluid exhibits properties intermediate between a liquid and a gas, such as low viscosity and high diffusivity, which contribute to faster separations and higher efficiency compared to traditional high-performance liquid chromatography (HPLC). nih.govwalshmedicalmedia.com For chiral separations, SFC is particularly advantageous due to its compatibility with a wide range of chiral stationary phases (CSPs) and its ability to achieve rapid and high-resolution separation of enantiomers. mdpi.com

The application of SFC to the enantiomeric resolution of alkaloids, a class of naturally occurring chemical compounds containing basic nitrogen atoms, has been well-documented. researchgate.net However, specific research detailing the enantioseparation of this compound via SFC remains a specialized area of investigation. Drawing from established principles of chiral SFC and findings related to structurally similar alkaloids, the approach to resolving this compound enantiomers involves a systematic screening of both chiral stationary phases and mobile phase compositions.

Research Findings and Method Development

While specific, published data on the SFC-based enantiomeric resolution of this compound is not widely available, the general strategy for developing such a method would follow established protocols for chiral separations in the pharmaceutical industry. nih.gov This process typically involves:

Column Screening: A variety of chiral stationary phases (CSPs) would be evaluated. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are often the first choice due to their broad enantiorecognition capabilities for a wide range of chiral compounds, including alkaloids. nih.gov

Mobile Phase Optimization: The mobile phase in SFC consists of supercritical CO2 and an organic modifier, typically an alcohol such as methanol, ethanol, or isopropanol. The type and percentage of the modifier are critical parameters that influence retention times and enantioselectivity. Additives, such as basic (e.g., diethylamine, isopropylamine) or acidic (e.g., trifluoroacetic acid) compounds, are often incorporated in small amounts to improve peak shape and resolution, especially for basic compounds like alkaloids. nih.gov

Based on studies of related alkaloid separations, a hypothetical screening for this compound could yield results similar to those presented in the following interactive data table. This table illustrates the kind of data that would be generated during method development.

Table 1: Illustrative SFC Chiral Screening Data for a Pyrido[1,2-a]azepine Alkaloid Analogous to this compound

Chiral Stationary Phase (CSP)ModifierAdditive (0.1%)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
Amylose-based CSP Methanol (20%)Diethylamine3.54.21.8
Cellulose-based CSP Ethanol (15%)Diethylamine4.85.51.5
Amylose-based CSP Isopropanol (25%)Triethylamine5.15.91.6
Cellulose-based CSP Methanol (20%)Isopropylamine4.14.61.2

Note: This data is illustrative and based on typical results for chiral separations of alkaloids by SFC. It does not represent experimentally verified results for this compound.

The resolution value (Rs) is a quantitative measure of the degree of separation between two chromatographic peaks. A resolution of 1.5 or greater is generally considered to indicate a baseline separation, which is desirable for accurate quantification and preparative isolation. nih.gov

The development of a successful SFC method for the enantiomeric resolution of this compound and its analogs would provide a rapid and efficient tool for the analysis of their stereoisomeric composition. This is crucial for understanding the structure-activity relationships and for ensuring the quality and safety of any potential therapeutic agents derived from these complex natural products. Further research in this area is needed to establish and validate specific SFC methods for this important class of alkaloids.

Synthetic Methodologies for Macrostomine and Its Chemical Analogs

Total Synthesis Approaches to Macrostomine

The total synthesis of this compound has been achieved through distinct strategies that either preserve existing chirality from a natural starting material or establish it through asymmetric transformations.

A logical retrosynthetic analysis of the this compound structure guides the strategic planning of its synthesis. The primary disconnection points are identified in the isoquinoline (B145761) and pyrrolidine (B122466) ring systems. The bond between the isoquinoline core and the pyrrolidine ring can be disconnected via a Kumada cross-coupling reaction, leading to a 1-chloroisoquinoline (B32320) intermediate and a pyrrolidine-containing organometallic reagent.

The complex isoquinoline core itself can be further simplified through a key disconnection corresponding to a Diels-Alder cycloaddition. This strategic bond cleavage breaks down the bicyclic system into a more accessible pyridyne intermediate and a diene derived from the chiral pyrrolidine ring. This approach elegantly utilizes the principles of cycloaddition chemistry to construct the central heterocyclic scaffold of the target molecule. The chirality of this compound is traced back to a readily available chiral starting material, such as (S)-nicotine, which provides the intact pyrrolidine ring, ensuring stereochemical control from the outset.

The key steps in this synthesis are outlined below:

StepReactionPurpose
1N-oxidation of (S)-nicotineActivation of the pyridine (B92270) ring
2Acylation of the N-oxidePreparation for elimination
3Pyridyne formation and in-situ Diels-Alder cycloadditionConstruction of the isoquinoline core
4Chlorination of the isoquinoline intermediatePreparation for cross-coupling
5Kumada cross-couplingFinal connection of the two ring systems

The cornerstone of the enantioselective synthesis of this compound is a pyridyne Diels-Alder cycloaddition reaction. researchgate.netnih.gov This powerful transformation constructs the core bicyclic isoquinoline structure in a single, atom-economical step. The reaction proceeds through the in-situ generation of a highly reactive pyridyne intermediate from a derivative of (S)-nicotine. This strained intermediate is immediately trapped by a diene, which is part of the same molecule, in an intramolecular [4+2] cycloaddition. nih.govacs.orglibretexts.org This key transformation efficiently builds the complex heterocyclic framework of the molecule. The final step to achieve the natural product involves a Kumada cross-coupling reaction on the resulting 1-chloroisoquinoline intermediate. researchgate.netnih.gov

Stereochemical control in this enantioselective synthesis is primarily substrate-controlled, originating from the use of enantiopure (S)-nicotine as the starting material. The stereocenter in the pyrrolidine ring of nicotine (B1678760) is preserved throughout the synthetic sequence, directly translating to the final stereochemistry of (S)-macrostomine. By maintaining the integrity of this chiral center, the synthesis avoids the need for complex asymmetric catalysts or chiral auxiliaries to establish the correct stereoisomer.

An alternative approach to the synthesis of this compound involves a racemic route, which was instrumental in the synthesis of the related Preininger alkaloid (dehydro-northis compound). nih.gov This strategy begins with racemic α-acetyl-3,4-dimethoxybenzylcyanide and proceeds through several steps to construct a key isoquinoline intermediate. nih.gov

This intermediate is then converted via a Mannich reaction and subsequent cyclization to yield the racemic Preininger alkaloid. nih.gov Although this specific pathway produces a precursor, this racemic core can then be subjected to enantioselective reduction. For instance, reduction of the Preininger alkaloid with a modified Iwakuma reagent, followed by N-formylation and reduction with lithium aluminum hydride, has been shown to produce (R)-(+)-macrostomine (the enantiomer of the natural product) with a 72% optical purity. nih.gov This demonstrates that a racemic synthesis of the core structure can be coupled with a late-stage resolution or enantioselective transformation to access specific enantiomers of this compound.

Enantioselective Total Synthesis of this compound (e.g., from (S)-Nicotine)

Semi-synthetic Derivatization and Analog Generation of this compound

Currently, there is a notable absence of published research detailing the semi-synthetic derivatization of this compound or the generation of its chemical analogs. While the synthesis of derivatives of precursors like (S)-nicotine has been explored in the context of developing synthetic methodologies, the modification of the final this compound structure to explore structure-activity relationships has not been reported in the available scientific literature. ncsu.edu

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

The systematic design and synthesis of derivatives of a natural product are crucial for understanding its structure-activity relationships (SAR). This process typically involves modifying specific functional groups or parts of the molecular scaffold to observe how these changes affect biological activity. nih.govnih.gov By correlating structural modifications with biological outcomes, medicinal chemists can identify the key pharmacophoric elements responsible for the compound's therapeutic effects and potential toxicities. youtube.com

For this compound, a comprehensive SAR study would involve the synthesis of a library of analogs with variations at different positions of the molecule. For instance, modifications could be introduced to the aromatic ring, the piperidine (B6355638) moiety, or the side chain. The synthesis of these derivatives would likely employ a variety of modern synthetic techniques, allowing for the systematic exploration of how different substituents impact the compound's biological profile.

However, based on currently available public information, detailed studies focusing specifically on the design and synthesis of a broad range of this compound derivatives explicitly for SAR analysis have not been extensively reported. While the principles of SAR are well-established in medicinal chemistry, their specific application to this compound, including the synthesis of analogs and the corresponding biological data, remains an area with limited published research.

Application of Cross-Coupling Reactions in this compound Analog Synthesis

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium and nickel, are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov These reactions have been instrumental in the total synthesis of numerous complex natural products and their analogs.

In the context of this compound synthesis, a significant advancement has been the application of the Kumada-Tamao-Corriu cross-coupling reaction. This reaction typically involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. chem-station.comresearchgate.net A key example is the enantioselective synthesis of (S)-macrostomine, which utilizes a nickel-catalyzed Kumada–Tamao–Corriu coupling. This specific application highlights the utility of cross-coupling reactions in establishing the crucial carbon-carbon bond that forms the backbone of the this compound structure with high stereocontrol. nih.govdntb.gov.ua

The general mechanism for such a catalytic cycle involves the oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. chem-station.com The choice of ligands on the metal catalyst is often critical for achieving high yield and enantioselectivity. dntb.gov.ua

While the Kumada-Tamao-Corriu reaction is a prominent example, other cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings could also be envisioned for the synthesis of various this compound analogs, allowing for the introduction of diverse substituents on the aromatic core. nih.govnih.gov

Table 1: Examples of Cross-Coupling Reactions in Organic Synthesis

Cross-Coupling ReactionNucleophileElectrophileMetal Catalyst
Kumada-Tamao-Corriu Organomagnesium (Grignard)Organic HalideNickel or Palladium
Suzuki-Miyaura OrganoboronOrganic HalidePalladium
Heck AlkeneOrganic HalidePalladium
Sonogashira Terminal AlkyneOrganic HalidePalladium/Copper
Hiyama OrganosiliconOrganic HalidePalladium

This table provides a general overview of common cross-coupling reactions and is not specific to the synthesis of this compound.

Chemoenzymatic and Biocatalytic Strategies in this compound Synthesis or Precursor Modification

Chemoenzymatic and biocatalytic approaches are increasingly being integrated into the synthesis of complex natural products. beilstein-journals.orgnih.gov These methods leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations, often under mild reaction conditions. nih.govmdpi.com Biocatalysis can be particularly advantageous for introducing chirality, performing regioselective functionalization, or modifying complex molecular scaffolds in late-stage synthesis. nih.gov

Strategies in chemoenzymatic synthesis can include the use of isolated enzymes, whole-cell systems, or the combination of enzymatic steps with traditional chemical reactions in a multi-step sequence. beilstein-journals.orgnih.gov For instance, enzymes could potentially be used to create chiral building blocks that serve as precursors for the chemical synthesis of this compound. Alternatively, biocatalysts could be employed to modify the this compound scaffold itself, introducing new functional groups that would be challenging to install using conventional chemical methods.

Despite the significant potential of these strategies, there is currently a lack of specific published research detailing the application of chemoenzymatic or biocatalytic methods for the synthesis of this compound or the modification of its precursors. The exploration of enzymes for these purposes represents a promising future avenue for developing more efficient and sustainable synthetic routes to this alkaloid and its analogs.

Pharmacological and Molecular Investigations of Macrostomine in Vitro Focus

Cellular and Subcellular Mechanisms of Action of Macrostomine

No specific studies detailing the cellular and subcellular mechanisms of action for this compound were identified. Research into its direct molecular interactions and effects within cellular systems appears to be limited or not publicly documented.

Receptor Binding and Ligand-Target Interaction Studies of this compound

Information regarding the specific receptors to which this compound binds is not available in the reviewed literature. The affinity of a ligand for its receptor is a critical measure, often expressed as the dissociation constant (Kd), which indicates the concentration of a ligand required to occupy 50% of the receptors at equilibrium. nih.govyoutube.com However, no studies were found that determined the Kd or identified the specific protein or cellular targets of this compound through in vitro ligand-binding assays or other biophysical techniques. nih.gov

Modulation of Intracellular Signaling Pathways by this compound

There is no available data on whether this compound modulates any specific intracellular signaling pathways. Cellular responses are often triggered by the activation or inhibition of complex signaling cascades following a ligand-receptor interaction. nih.govyoutube.comyoutube.com These pathways, involving second messengers and protein kinases, regulate a multitude of cellular processes. nih.govnih.gov However, investigations into the effects of this compound on these pathways have not been reported in the available scientific literature.

Enzyme Activity Modulation (Inhibition/Activation) by this compound

No specific information is available regarding the ability of this compound to modulate the activity of enzymes. Enzyme activity modulation is a fundamental process where a molecule can either inhibit or activate an enzyme, thereby controlling biochemical reactions. sustainability-directory.comresearcher.life Research to determine if this compound acts as an inhibitor or activator for any specific enzymes has not been published.

In Vitro Efficacy Assessments of this compound and its Derivatives

There is a lack of published in vitro studies assessing the efficacy of this compound or its derivatives in the specific contexts outlined below.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., HeLa cells)

No studies were found that specifically investigated the antiproliferative or cytotoxic effects of this compound on HeLa (human cervical cancer) cells or any other cancer cell lines. Such studies typically determine the half-maximal inhibitory concentration (IC50) value, which quantifies the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. entomoljournal.com While numerous compounds have been tested for their effects on HeLa cells researchgate.netnih.govnih.gov, data for this compound is not present in the available literature.

Neuropharmacological Effects in Cellular Models (e.g., CNS-related activities)

The scientific literature lacks reports on the in vitro neuropharmacological effects of this compound in cellular models of the central nervous system (CNS). Research in this area often involves using cultured neurons or other CNS-relevant cell types to investigate how a compound might affect neuronal activity, viability, or other neurological processes at the cellular level. frontiersin.org While various natural and synthetic compounds are studied for their neuropharmacological potential nih.gov, no such data has been published for this compound.

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Advanced Computational and Theoretical Studies on Macrostomine

Molecular Modeling and Docking Simulations of Macrostomine-Target Interactions

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.govunipd.it These methods are instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target, thereby identifying potential drug candidates. nih.gov In the context of this compound, docking simulations can elucidate how the alkaloid interacts with specific biological targets, such as enzymes or receptors, which may be implicated in its biological activity.

The process involves generating a three-dimensional model of this compound and a model of the target protein, often derived from X-ray crystallography or homology modeling. unipd.it Docking algorithms then systematically sample a vast number of orientations and conformations of this compound within the binding site of the target protein. nih.gov These poses are then evaluated using a scoring function, which estimates the binding free energy, to rank the most likely binding modes. unipd.it Key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between this compound and amino acid residues in the target's active site can be identified. This information is critical for understanding the molecular basis of its action and for designing derivatives with improved potency and selectivity.

Illustrative Data Table: Hypothetical Docking Simulation Results for this compound Against Target Proteins

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interactions
Acetylcholinesterase-9.8Trp84, Tyr334, Phe330π-π stacking, Hydrophobic
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Val523Hydrogen Bond, Hydrophobic
Serotonin 5-HT2A Receptor-10.2Asp155, Ser242, Phe340Ionic Bond, Hydrogen Bond, π-π stacking

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for this compound Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to investigate the electronic structure and reactivity of molecules from first principles. wikipedia.orgaps.org These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about molecular properties. wikipedia.org For this compound, these calculations can determine its optimized 3D geometry, electron distribution, and orbital energies, which are fundamental to its chemical behavior.

DFT is a popular method that balances computational cost and accuracy, making it suitable for molecules the size of this compound. wikipedia.orgnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, which are potential sites for metabolic reactions or intermolecular interactions. mdpi.com

Illustrative Data Table: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT B3LYP/6-31G)*

ParameterCalculated ValueSignificance
Energy of HOMO-6.2 eVRegion of the molecule likely to donate electrons.
Energy of LUMO-1.5 eVRegion of the molecule likely to accept electrons.
HOMO-LUMO Gap (ΔE)4.7 eVIndicates high kinetic stability and low chemical reactivity.
Dipole Moment2.5 DebyeIndicates the overall polarity of the molecule.
Ionization Potential6.2 eVEnergy required to remove an electron.
Electron Affinity1.5 eVEnergy released upon gaining an electron.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to correlate a molecule's structural or physicochemical properties with its biological activity. nih.govwikipedia.org These models are essential for optimizing lead compounds and designing new derivatives with enhanced efficacy.

QSAR modeling involves creating a mathematical equation that relates numerical descriptors of molecules (e.g., lipophilicity, electronic properties, steric parameters) to their known biological activities. neovarsity.org For a series of this compound derivatives, a QSAR model could predict the activity of untested analogs, thereby prioritizing the synthesis of the most promising compounds.

Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of molecular features necessary for biological activity. mdpi.com A pharmacophore model can be generated based on the structures of known active molecules (ligand-based) or from the structure of the ligand-target complex (structure-based). nih.govnih.gov For this compound, a pharmacophore model would highlight key features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings and their specific spatial arrangement. This model can then be used as a 3D query to screen large chemical databases for structurally diverse molecules that match the pharmacophore and are therefore likely to possess similar biological activity.

Illustrative Data Table: Hypothetical Pharmacophore Model and QSAR Equation for this compound Derivatives

Hypothetical Pharmacophore Model for Target X Inhibition
Pharmacophoric FeatureLocation / Constraint
Hydrogen Bond Donor (HBD)Position A, vector constraint
Aromatic Ring (AR)Position B, radius 1.5 Å
Hydrophobic Group (HY)Position C, radius 2.0 Å
Hydrogen Bond Acceptor (HBA)Position D, vector constraint
Hypothetical QSAR Equation
log(1/IC50) = 0.75(logP) - 0.21(MW) + 1.5(HBD_count) + 2.3
(Where IC50 is the inhibitory concentration, logP is the lipophilicity, MW is the molecular weight, and HBD_count is the number of hydrogen bond donors)

Analytical Method Development and Validation for Macrostomine Quantification in Research Applications

Development of Robust and Specific Analytical Assays for Macrostomine

Information regarding the development of robust and specific analytical assays for this compound is not available in the public domain. The development of such an assay would be the first step for any quantitative research on this compound. This process generally involves selecting an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a detector, most commonly a mass spectrometer (MS). emerypharma.comlabmanager.com The goal is to create a procedure that can accurately identify and quantify this compound, even in the presence of other substances. spirochem.com

The development process for a hypothetical assay would include:

Selection of Analytical Technique: Based on the physicochemical properties of this compound, a suitable technique would be chosen. LC-MS/MS (tandem mass spectrometry) is a powerful tool for the sensitive and selective quantification of molecules in complex mixtures. nih.govwikipedia.orgyoutube.com

Optimization of Conditions: This involves refining various parameters to achieve the best results. For an LC-MS/MS method, this would include optimizing the mobile phase composition, the type of chromatography column, flow rate, and the mass spectrometer settings to ensure a strong and specific signal for this compound. youtube.compharmaguideline.com

Without experimental data, it is not possible to provide specifics on the developed methods for this compound.

Validation Parameters for this compound Analytical Methods (e.g., accuracy, precision, linearity, robustness)

No studies were found that report the validation of an analytical method for this compound. Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. emerypharma.com This is achieved by assessing a set of validation parameters defined by international guidelines. For a quantitative method, these parameters typically include:

Accuracy: How close the measured results are to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A summary of typical validation parameters is presented in the interactive table below.

Validation ParameterDescriptionTypical Acceptance Criteria
Accuracy Closeness of test results to the true value.Recovery of 85-115% (or 80-120% for bioanalytical methods).
Precision Degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ).
Linearity Proportionality of the signal to the analyte concentration.Correlation coefficient (r²) ≥ 0.99.
Robustness Resistance to small, deliberate changes in method parameters.No significant impact on results from varied conditions.

Note: This table represents general acceptance criteria for bioanalytical method validation and is not specific to this compound.

Application of Developed Methods for this compound Quantification in Biological Matrices (excluding human)

As no validated analytical methods for this compound have been reported, there are consequently no publications detailing the application of such methods for the quantification of this compound in any non-human biological matrices. Research on other marine alkaloids has involved quantification in various animal tissues, such as those from rats or marine organisms like sponges and tunicates, often to study pharmacokinetics or ecological distribution. frontiersin.orgnih.gov A validated method would be a prerequisite for any such studies involving this compound.

Future Perspectives and Research Directions for Macrostomine

Integration of Omics Technologies in Macrostomine Research (e.g., Metabolomics, Proteomics)

The holistic investigation of biological systems through "omics" technologies offers powerful avenues for understanding this compound's role and potential. Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of this compound's biosynthesis, its interactions within biological systems, and the discovery of related compounds. By analyzing the complete set of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in organisms that produce or interact with this compound, researchers can unravel intricate regulatory pathways and networks metabolon.commdpi.comwikipedia.orgfrontlinegenomics.com.

For instance, metabolomic profiling could identify novel this compound derivatives or related compounds in its natural sources, while proteomic studies could reveal the specific enzymes involved in its biosynthesis or the proteins it interacts with in target organisms frontlinegenomics.comacs.org. Such integrated approaches are essential for deciphering complex biological mechanisms and identifying potential therapeutic or biotechnological targets mdpi.com. While direct omics studies on this compound are nascent, applying these multi-omics strategies could accelerate the discovery of its full biological potential and uncover new avenues for its application.

Exploration of Novel Biological Targets for this compound and its Scaffolds

Understanding the precise molecular targets and mechanisms of action of this compound is critical for unlocking its therapeutic potential. This compound belongs to the alkaloid family, many of which exhibit diverse pharmacological activities nih.govresearchgate.netup.ac.za. Research into the Papaver genus, from which this compound is derived, has indicated a range of biological activities, including analgesic, anticancer, antimicrobial, antioxidant, and antidiabetic properties nih.govresearchgate.netup.ac.za.

Future research should focus on elucidating which specific biological targets this compound or its structural motifs interact with. This could involve employing high-throughput screening assays, biochemical assays, and cellular studies to identify protein targets, enzyme inhibition, or receptor binding. Furthermore, exploring the biological activities of synthetic analogs of this compound could lead to the identification of novel therapeutic agents by modulating its structure to enhance potency or selectivity for specific targets. The alkaloid scaffold itself is recognized for its suitability in targeting biologically relevant chemical space researchgate.net.

Advancements in Asymmetric Synthesis and Biocatalysis for this compound Production

Future advancements could focus on improving the efficiency and scalability of this synthesis, exploring alternative synthetic routes, and developing novel asymmetric catalytic methods. Advances in asymmetric catalysis, including organocatalysis, biocatalysis, and photocatalysis, offer promising avenues for achieving high enantioselectivity and stereocontrol nih.govwikipedia.org. Biocatalysis, in particular, holds potential, drawing from research on nicotine-degrading microorganisms that utilize enzymatic pathways to transform nicotine (B1678760) into valuable pyridine (B92270) precursors researchgate.netnih.govnih.gov. Adapting or developing enzymes for the stereoselective synthesis or modification of this compound could lead to more sustainable and efficient production methods.

Table 1: Synthesis of (S)-Macrostomine

Key Step/MethodologyDescriptionYield/EfficiencyReferences
Five-step synthesis from (S)-nicotineUtilizes pyridyne Diels-Alder cycloaddition as a key step, followed by Kumada cross-coupling.19% overall yield researchgate.netnih.govacs.org
Asymmetric Catalysis (General)Exploration of chiral catalysts (e.g., BOX ligands) for enantioselective reactions.Varies researchgate.netnih.gov
Biocatalysis (Potential)Enzymatic transformation of precursors, inspired by nicotine degradation pathways.To be determined researchgate.netnih.govnih.gov

Emerging Applications of this compound-Derived Scaffolds in Material Science and Chemical Biology

Beyond its potential in pharmaceuticals, the unique chemical structure of this compound and its derivatives could find applications in material science and chemical biology. The heterocyclic scaffold of this compound, combined with the synthetic strategies employed in its preparation (e.g., involving aryne intermediates), suggests potential for developing novel materials researchgate.net. Research in material science is increasingly focused on designing molecules with specific properties for applications in areas such as nanotechnology, energy, and advanced functional materials extrica.comtu-freiberg.demines-stetienne.frschrodinger.com. This compound-derived scaffolds could be engineered to possess desirable electronic, optical, or mechanical properties.

In chemical biology, this compound or its functionalized derivatives could serve as valuable probes or tools for studying biological processes. Their interaction with specific biomolecules or pathways could be leveraged to visualize cellular events, track molecular pathways, or modulate biological functions. The known antimicrobial activity of related compounds also hints at potential applications in agrochemicals, such as pesticides or emulsifiers researchgate.net.

Q & A

Q. How should researchers document negative or inconclusive results in this compound studies?

  • Methodological Answer : Publish negative data in repositories like Zenodo or Figshare. Clearly describe experimental conditions and failure points (e.g., compound degradation, assay interference). Use preprint platforms to solicit peer feedback before formal submission .

Key Methodological Frameworks

  • FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICO Framework : Structure hypotheses around Population (e.g., cell type), Intervention (this compound dose), Comparison (control groups), and Outcomes (e.g., apoptosis rate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.